1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The fluorobenzoyl group can be introduced via acylation reactions, while the triazole ring is often formed through cycloaddition reactions involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, fluorobenzoyl-containing molecules, and triazole-based compounds. Examples include:
- Pyrrolidine-2-one derivatives
- Fluorobenzoyl-substituted amines
- 1,2,3-triazole-based drugs
Uniqueness
1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is unique due to its combination of structural features, which may confer distinct biological activities compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-22-10-11-8-20(18-17-11)12-6-7-19(9-12)15(21)13-4-2-3-5-14(13)16/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQCIQYUCEKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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